![molecular formula C15H17NO B3094137 (3-[3-(2-Aminoethyl)phenyl]phenyl)methanol CAS No. 1255638-15-3](/img/structure/B3094137.png)
(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol
Vue d'ensemble
Description
“(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol”, also known as 3,3’-diamino-diphenylmethanol, is a chemical compound which has gained increasing interest among scientists and researchers due to its remarkable properties and potential applications. Its molecular formula is C15H17NO and it has a molecular weight of 227.3 g/mol .
Applications De Recherche Scientifique
1. Enantioselective Synthesis
(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol has been utilized in enantioselective synthesis processes. For example, (1R,3S,4S)-2-Azanorbornyl-3-methanol, a related compound, has been used as a catalyst for the enantioselective epoxidation of α,β-enones, yielding epoxides with high enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008).
2. Methanol in Lipid Dynamics
Methanol, a common solubilizing agent, significantly impacts lipid dynamics, as demonstrated in studies using 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles. This research highlights methanol's role in influencing bilayer composition and structure-function relationships in biomembrane studies (Nguyen et al., 2019).
3. Catalysis in Chemical Synthesis
This compound derivatives have been used in catalysis for chemical synthesis. A notable example is the use of tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, showcasing low catalyst loadings, short reaction times, and compatibility with various functional groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
4. Photolytic Reactions
Research on photolysis of phenyldisic acids shows that this compound derivatives exhibit unique product formation from discrete tautomers, suggesting its potential in photochemical applications (Prager & Smith, 1994).
5. Electronic and Spectral Analysis
The electronic spectra of ortho-substituted phenols, including derivatives of this compound, have been experimentally and computationally studied, demonstrating the effect of substituents on solvatochromic behavior in solvents like methanol (Tetteh, Zugle, Adotey, & Quashie, 2018).
Safety and Hazards
This compound may pose certain hazards. For instance, Sigma-Aldrich lists hazard statements H314 and H335 for a related compound . These indicate that it can cause skin corrosion and serious eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
[3-[3-(2-aminoethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-8-7-12-3-1-5-14(9-12)15-6-2-4-13(10-15)11-17/h1-6,9-10,17H,7-8,11,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIHGBRGUXIQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CO)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



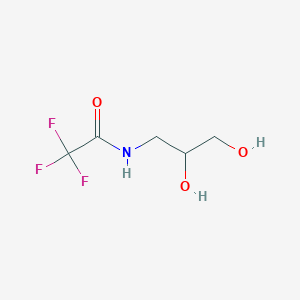
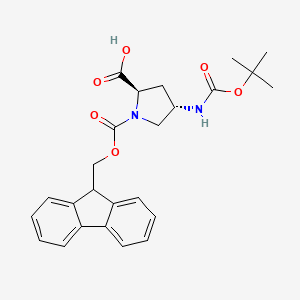
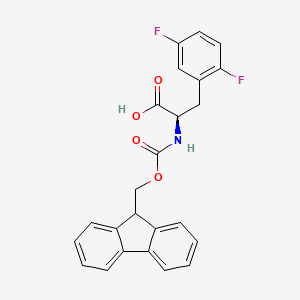
![(2Z)-3-{N-[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3094080.png)
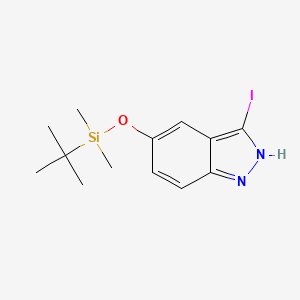
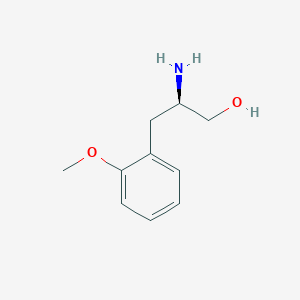
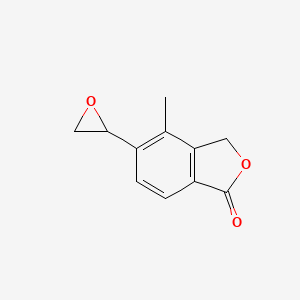
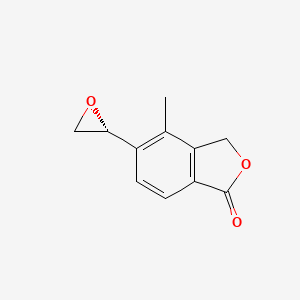
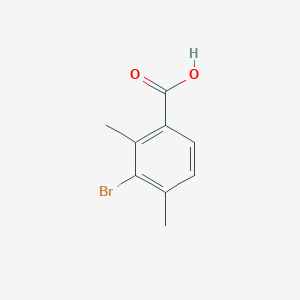
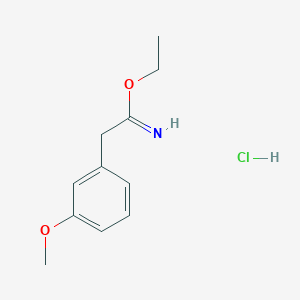
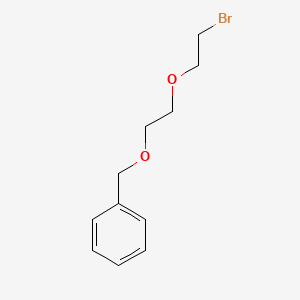
![6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3094146.png)
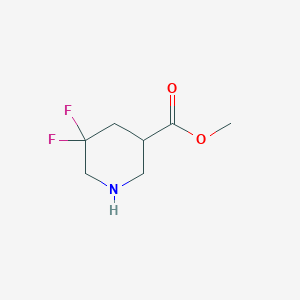
![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)